2,2-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2/c1-16(2,3)15(26)25-8-6-24(7-9-25)12-5-4-11(10-21-12)13-22-14(27-23-13)17(18,19)20/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUZXIJFODQNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This step often starts with the reaction of a hydrazide with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Pyridine Ring Formation: The pyridine ring is usually synthesized through cyclization reactions involving appropriate precursors.
Piperazine Attachment: The piperazine moiety is typically introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the piperazine derivative with the oxadiazole-pyridine intermediate under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of robust catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxadiazole ring, potentially using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group and the piperazine ring can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, trifluoromethylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the piperazine moiety.
Reduction Products: Reduced forms of the oxadiazole ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, 2,2-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-
Biological Activity
2,2-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one (CAS Number: 1235086-67-5) is a complex organic compound with significant potential in medicinal chemistry. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of 383.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1235086-67-5 |
| Molecular Formula | C17H20F3N5O2 |
| Molecular Weight | 383.4 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, which are structurally related to the compound . For instance, compounds containing the oxadiazole moiety have shown significant cytotoxic activity against various cancer cell lines:
- Cytotoxicity : Some derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Specifically, certain analogs demonstrated higher potency than doxorubicin, a standard chemotherapeutic agent .
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:
- Induction of Apoptosis : Flow cytometry assays indicated that these compounds can induce apoptosis in cancer cells through a dose-dependent manner.
- P53 Pathway Activation : Western blot analyses revealed that certain derivatives increased p53 expression levels and activated caspase pathways, leading to programmed cell death .
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of similar compounds:
- Inhibition of Carbonic Anhydrases : Some oxadiazole-based compounds have been shown to selectively inhibit human carbonic anhydrases (hCA), which are implicated in cancer progression. For example, certain derivatives displayed K_i values in the nanomolar range against hCA IX .
- Multifunctional Agents : Compounds with similar structural features have demonstrated multifunctional inhibitory profiles against various enzymes relevant to neurodegenerative diseases, indicating potential for broader therapeutic applications .
- Selectivity Against Cancer Cell Lines : In vitro evaluations showed that specific derivatives exhibited selectivity towards cancerous versus non-cancerous cell lines, highlighting their potential as targeted therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include arylpiperazine derivatives and trifluoromethyl-oxadiazole-containing compounds. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:
Physicochemical Properties
- Solubility: The piperazine core may confer moderate aqueous solubility, though the 2,2-dimethylpropan-1-one fragment could reduce it relative to MK42’s butanone group.
Bioactivity and Therapeutic Potential
highlights that trifluoromethyl groups and heterocycles (e.g., oxadiazoles) are common in FINs, which selectively target cancer cells . For example, MK42’s piperazine-pyridine scaffold could be repurposed for similar mechanisms, though its thiophene group may limit efficacy compared to the target compound’s oxadiazole .
Metabolic Stability
The 2,2-dimethylpropan-1-one group may reduce cytochrome P450-mediated metabolism, extending half-life relative to coumarin derivatives (), which are prone to oxidation .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves coupling a pyridine-piperazine intermediate with a trifluoromethyl-oxadiazole moiety. Key steps include:
- Amide bond formation : Use coupling reagents like HOBt/TBTU in anhydrous DMF or dichloromethane (DCM) with triethylamine as a base .
- Oxadiazole ring closure : Requires controlled pH (5–7) and temperatures (60–80°C) to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) is recommended .
Q. How can analytical techniques validate the compound’s purity and structural integrity?
- NMR spectroscopy : Confirm proton environments (e.g., piperazine N–CH₂, oxadiazole CF₃) and stereochemistry .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 482.1) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or reduce toxicity?
- Functional group tuning : Replace the trifluoromethyl-oxadiazole with a nitro or cyano group to alter electron-withdrawing effects .
- Piperazine substitution : Introduce methyl or ethyl groups to the piperazine nitrogen to modulate lipophilicity and blood-brain barrier penetration .
- SAR studies : Compare analogs (e.g., pyrimidine vs. pyridine cores) using computational docking (AutoDock Vina) to predict target binding .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Solubility adjustments : Use DMSO/carboxymethylcellulose vehicles to ensure consistent compound dissolution .
- Control benchmarking : Compare against reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .
Q. What strategies optimize the compound’s stability under physiological conditions?
- pH stability testing : Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via HPLC .
- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the oxadiazole ring .
- Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., ester hydrolysis) .
Q. How can computational modeling predict environmental impacts or biodegradation pathways?
- QSAR models : Predict logP (2.8) and bioaccumulation potential using EPI Suite .
- Degradation simulations : Apply Gaussian 09 to model hydrolysis pathways of the oxadiazole ring under acidic/alkaline conditions .
- Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) to assess aquatic risk .
Methodological Tables
Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide coupling | HOBt, TBTU, DMF, NEt₃, 0°C → RT | 65–75 |
| Oxadiazole formation | NH₂OH·HCl, NaHCO₃, 70°C, 12h | 50–60 |
| Final purification | Silica gel (EtOAc/hexane 3:7) | >95 purity |
Table 2. Biological Activities of Structural Analogs
| Analog Structure | Target Activity | IC₅₀ (µM) |
|---|---|---|
| Pyrimidine-piperazine | Antitumor (HeLa) | 2.1 |
| Triazolo-pyridine | Antimicrobial (MRSA) | 8.7 |
| Thiazolidinone derivative | Anti-inflammatory | 12.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
